Bismuth salicylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:
Dissolution of Bismuth Nitrate: Bismuth nitrate is dissolved in water to form a clear solution.
Addition of Salicylic Acid: Salicylic acid is added to the bismuth nitrate solution.
pH Adjustment: The pH of the solution is adjusted to facilitate the precipitation of bismuth subsalicylate.
Filtration and Drying: The precipitate is filtered, washed, and dried to obtain pure bismuth subsalicylate.
Industrial Production Methods
Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Bismuth subsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, bismuth subsalicylate hydrolyzes to release salicylic acid and bismuth salts.
Complexation: Bismuth ions can form complexes with other ligands, enhancing its antibacterial properties.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions facilitate the hydrolysis of bismuth subsalicylate.
Complexation: Ligands such as thiols and amines can react with bismuth ions under mild conditions to form stable complexes.
Major Products Formed
Scientific Research Applications
Bismuth subsalicylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bismuth subsalicylate involves multiple pathways:
Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.
Antibacterial Action: Bismuth ions disrupt bacterial cell walls and inhibit enzyme activity, leading to bacterial cell death.
Gastroprotective Action: Bismuth salts form a protective coating on the stomach lining, preventing irritation and promoting healing.
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Shares the salicylic acid moiety but is primarily used as an analgesic and anti-inflammatory agent.
Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, providing both anti-inflammatory and antibacterial properties. This dual action makes it particularly effective in treating gastrointestinal disorders, setting it apart from other salicylate derivatives .
Biological Activity
Bismuth salicylate (BSS) is a compound widely recognized for its therapeutic properties, particularly in gastrointestinal disorders. Its biological activity encompasses antimicrobial effects, anti-inflammatory actions, and cytoprotective properties, making it a valuable agent in treating conditions such as diarrhea and peptic ulcers. This article delves into the mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its clinical significance.
This compound acts primarily through several mechanisms:
- Antimicrobial Activity : BSS exhibits significant antimicrobial properties against a variety of pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella, Shigella, and Campylobacter in a dose-dependent manner. Studies have shown reductions in viable bacterial counts by 2 to 6 logs when exposed to concentrations of BSS ranging from 10 to 50 mM .
- Inhibition of Helicobacter pylori : BSS has been demonstrated to inhibit H. pylori growth by downregulating virulence factors like CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes . This action is crucial for its role in treating gastric ulcers.
- Cytoprotective Effects : The compound promotes mucosal healing by preventing bacteria from adhering to gastric epithelial cells, thereby reducing intestinal secretion and fluid loss. It also enhances fluid and electrolyte reabsorption .
Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been extensively studied. A summary of its activity against various pathogens is presented in the following table:
Case Studies
Several case studies illustrate the clinical applications of this compound:
- Treatment of Traveler's Diarrhea : A clinical trial demonstrated that patients receiving this compound experienced significant symptom relief compared to controls, highlighting its effectiveness in managing acute gastrointestinal infections.
- Management of Peptic Ulcers : In patients with ulcers caused by H. pylori, this compound was used as part of a combination therapy that included antibiotics. This approach not only reduced ulcer symptoms but also contributed to the eradication of the bacteria .
- Pediatric Applications : A study focused on the safety and efficacy of this compound in children with acute diarrhea showed promising results, with minimal side effects reported .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- A study involving integrative proteomic and metabolomic analyses revealed that bismuth compounds disrupt multiple metabolic pathways in H. pylori, affecting growth and virulence .
- Another investigation highlighted the compound's ability to form insoluble salts in the gastrointestinal tract, which contributes to its prolonged action against pathogens without significantly affecting normal gut flora .
Properties
CAS No. |
5798-98-1 |
---|---|
Molecular Formula |
C21H15BiO9 |
Molecular Weight |
620.3 g/mol |
IUPAC Name |
bismuth;2-carboxyphenolate |
InChI |
InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI Key |
REKWPXFKNZERAA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |
Origin of Product |
United States |
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